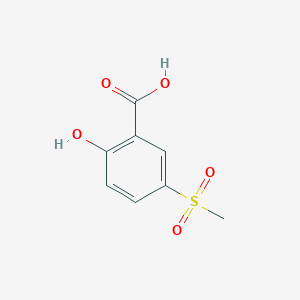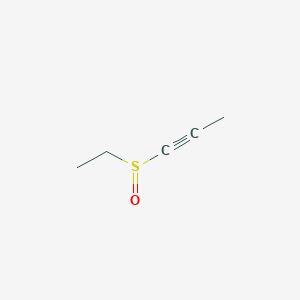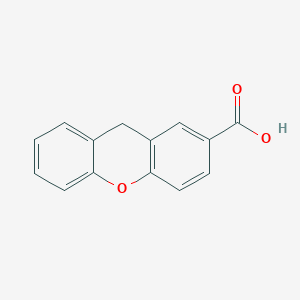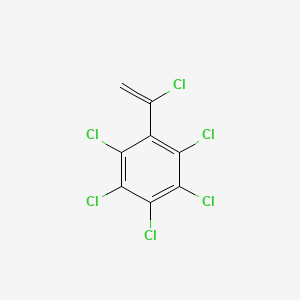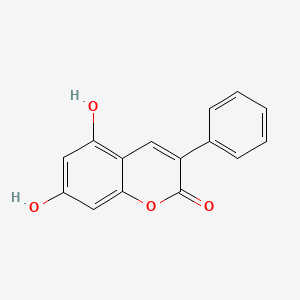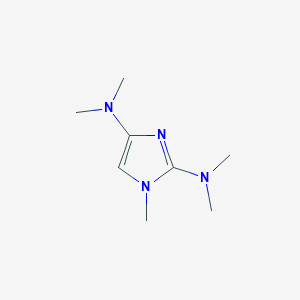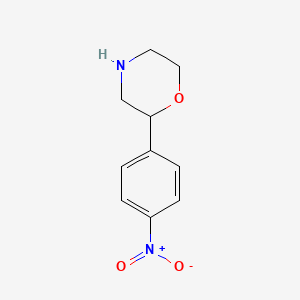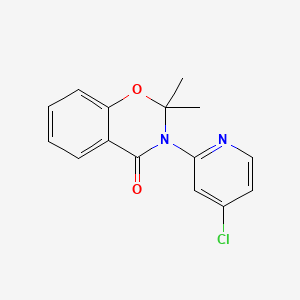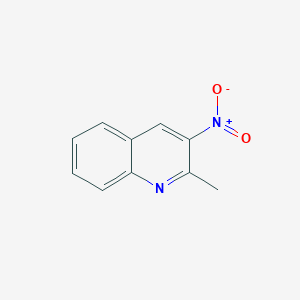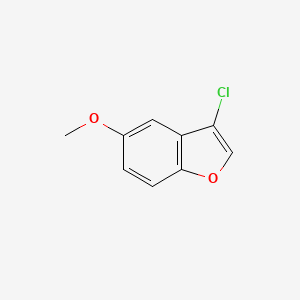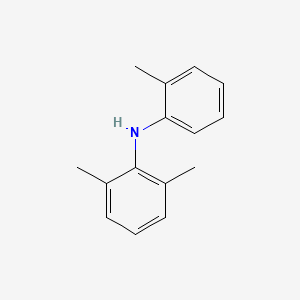
2,6-Dimethyl-N-(o-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A primary amine with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine with different reactivity and applications.
2,4-Dimethylaniline: Another isomer with distinct chemical behavior.
Uniqueness
2,6-Dimethyl-N-(2-methylphenyl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Its structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
68014-57-3 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3 |
InChI Key |
XBJADZKTEUBHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


